BOS172722 is a potent and selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase. [] MPS1 plays a crucial role in the spindle assembly checkpoint (SAC), a critical regulatory mechanism during mitosis ensuring accurate chromosome segregation. [, ] BOS172722 is classified as an antimitotic agent due to its ability to disrupt the cell cycle at the mitotic phase. [] Its primary role in scientific research is as a tool to investigate MPS1 function and the SAC, and to explore its potential as a target for anticancer therapies. [, , , , ]
The molecular formula of BOS-172722 is , with an average molecular weight of approximately 446.56 g/mol. The structure features a complex arrangement that allows it to effectively bind to the ATP site of MPS1 kinase, inhibiting its function. The specific structural data, including bond angles and distances, are typically elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy in further studies. The compound's three-dimensional conformation plays a critical role in its interaction with the target enzyme .
BOS-172722 functions primarily through its inhibition of MPS1 kinase activity, which is essential for proper mitotic progression in cancer cells. Upon binding to MPS1, BOS-172722 disrupts the kinase's regulatory functions, leading to premature progression through mitosis and resulting in chromosomal segregation errors. This mechanism enhances the efficacy of other chemotherapeutic agents like paclitaxel, which also targets microtubule dynamics during cell division. The combination therapy has demonstrated significant synergistic effects in preclinical models .
The mechanism of action for BOS-172722 involves competitive inhibition of MPS1 kinase activity. By binding to the ATP-binding site of MPS1, BOS-172722 prevents the phosphorylation of key substrates involved in the spindle assembly checkpoint. This inhibition leads to a failure in the proper alignment of chromosomes during metaphase, promoting aneuploidy and ultimately triggering apoptosis in cancer cells. In vivo studies have shown that this mechanism significantly reduces tumor viability when combined with paclitaxel treatment .
BOS-172722 exhibits several notable physical and chemical properties:
These properties contribute to its potential as a therapeutic agent in oncology.
BOS-172722 is primarily investigated for its applications in cancer treatment, particularly targeting triple-negative breast cancer. Its ability to sensitize cancer cells to conventional chemotherapy makes it a promising candidate for combination therapies aimed at enhancing treatment efficacy. Clinical trials have begun exploring its use alongside paclitaxel in patients with advanced non-haematologic malignancies . Further research may expand its application to other malignancies characterized by dysregulated MPS1 activity.
BOS-172722 (development code: CCT289346) emerged from a rational drug design initiative at The Institute of Cancer Research (ICR) to address metabolic instability in earlier pyrido[3,4-d]pyrimidine-based MPS1 inhibitors. Structural optimization focused on introducing a methyl group at the C6 position of the core scaffold, significantly reducing oxidative metabolism while maintaining sub-nanomolar potency against MPS1 (Kᵢ < 0.5 nM). This modification yielded improved pharmacokinetic properties, including oral bioavailability and sustained target engagement in vivo [1] [7]. The compound exhibits >100-fold selectivity over 200+ kinases, attributed to its unique binding mode involving hydrogen bonds with hinge residues (Glu603, Gly605) and hydrophobic interactions with Pro673 in the ATP-binding pocket [9] [10].
Preclinical studies demonstrated robust monotherapy activity against TNBC xenografts, but maximal efficacy was achieved synergistically with paclitaxel—a microtubule-stabilizing agent. This combination drove complete tumor regressions in patient-derived xenograft (PDX) models by forcing premature anaphase entry and catastrophic chromosomal missegregation [1] [3]. A Phase I trial (NCT03328494) evaluating BOS-172722 + paclitaxel reported 8 partial responses among 35 patients with advanced solid tumors, including TNBC, confirming clinical proof-of-concept [1].
Table 1: Key Properties of BOS-172722
Property | Characteristic | Source |
---|---|---|
Chemical Class | Pyrido[3,4-d]pyrimidine | [7] [9] |
Molecular Weight | 446.56 g/mol | [7] |
MPS1 Inhibition (Kᵢ) | < 0.5 nM | [1] |
Selectivity | >100-fold selectivity across 200+ kinases | [9] |
Oral Bioavailability | Yes | [1] |
Key Clinical Trial | NCT03328494 (Phase I) | [1] |
MPS1 governs SAC activation by phosphorylating downstream targets (e.g., MAD1L1, KNL1) to generate the Mitotic Checkpoint Complex (MCC), which inhibits the anaphase-promoting complex/cyclosome (APC/C). This imposes a mitotic arrest until all chromosomes achieve bipolar spindle attachment. Cancer cells—particularly those with chromosomal instability (CIN)—exhibit heightened MPS1 dependency due to:
When inhibited, MPS1 fails to localize to unattached kinetochores, causing premature anaphase onset with unresolved merotelic attachments. This results in severe aneuploidy, micronuclei formation, and mitotic catastrophe. Notably, cancer cells with compromised baseline SAC activity (e.g., due to reduced MAD2 or BUBR1) undergo apoptosis faster than normal cells, providing a therapeutic window [2] [4].
Table 2: MPS1 Functions in Cancer Cells
Function | Consequence of Inhibition | Cancer Relevance |
---|---|---|
SAC Activation | Premature anaphase entry | Chromosomal missegregation |
KNL1 Phosphorylation | Impaired MCC assembly | Mitotic checkpoint failure |
Aurora B Recruitment | Defective error correction | Merotelic attachments |
VDAC1 Interaction (Mitochondria) | Cytochrome c release, apoptosis | Enhanced cell death |
Centrosome Duplication | Supernumerary centrosomes | Multipolar spindles |
TNBC’s aggressive clinical behavior and lack of targeted therapies (ER-/PR-/HER2-) position it as a prime indication for MPS1 inhibitors. Biological features driving TNBC sensitivity include:
Recent biomarker studies identified TTK transcript levels and phospho-H3 (Ser10) suppression as predictors of response. Ongoing trials (e.g., VERITAC-2) are exploring ctDNA-based monitoring for ESR1 mutations, potentially extending MPS1 inhibitor applications to HR+ breast cancer resistant to CDK4/6 inhibitors [6] [10].
Compound Names Mentioned: BOS-172722, CCT289346, TTK, MPS1 inhibitor.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7